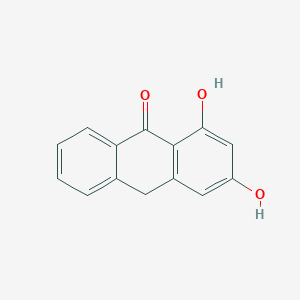

9(10H)-Anthracenone, 1,3-dihydroxy-

Description

Overview of Anthracenone (B14071504) Derivatives in Academic Research

Anthracenone derivatives, including the closely related anthraquinones, have been the subject of extensive academic investigation. nih.govrroij.comresearchgate.net Their broad spectrum of applications stems from their versatile chemical structures. Researchers have explored their use in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), solar cells, and various polymeric materials. nih.govresearchgate.net Furthermore, the biological activities of these compounds have been a major focus, with studies reporting potential applications in medicine. rroij.com The planar, three-ring system of the anthracene (B1667546) nucleus allows for effective interaction with biological macromolecules. rroij.com

Research Landscape for Dihydroxyanthracenone Isomers and Their Analogues

The research landscape for dihydroxyanthracenone isomers is diverse, with studies focusing on their synthesis, structural characterization, and potential applications. For example, 1,8-dihydroxy-9(10H)-anthracenone, also known as dithranol, is a well-studied isomer used in the treatment of psoriasis. researchgate.net The synthesis of various dihydroxyanthracenone derivatives often involves multi-step reactions, starting from simpler precursors. nih.govnih.gov Researchers have developed various synthetic strategies to introduce hydroxyl groups and other functionalities at specific positions on the anthracenone core. nih.govresearchgate.net The investigation of these isomers and their analogues continues to be an active area of research, driven by the quest for new molecules with tailored properties for specific applications.

Detailed Research Findings

The following table summarizes key data for 9(10H)-Anthracenone, 1,3-dihydroxy- and a related isomer, 1,4-dihydroxy-9,10-anthracenedione.

| Property | 9(10H)-Anthracenone, 1,3-dihydroxy- | 1,4-dihydroxy-9,10-anthracenedione |

| Molecular Formula | C₁₄H₁₀O₃ | C₁₄H₈O₄ |

| Molecular Weight | 226.23 g/mol | 240.21 g/mol nist.gov |

| Common Name | 1,3-Dihydroxyanthrone | Quinizarin nist.gov |

| CAS Registry Number | Not explicitly found in search results | 81-64-1 nist.gov |

Structure

3D Structure

Properties

CAS No. |

61281-25-2 |

|---|---|

Molecular Formula |

C14H10O3 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

1,3-dihydroxy-10H-anthracen-9-one |

InChI |

InChI=1S/C14H10O3/c15-10-6-9-5-8-3-1-2-4-11(8)14(17)13(9)12(16)7-10/h1-4,6-7,15-16H,5H2 |

InChI Key |

KGTFSLJDPCHGFD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)O |

Origin of Product |

United States |

Synthetic Methodologies for 9 10h Anthracenone, 1,3 Dihydroxy and Its Analogues

Retrosynthetic Analysis for 1,3-Dihydroxy-9(10H)-anthracenone Synthesis

A common retrosynthetic approach for 1,3-dihydroxy-9(10H)-anthracenone begins with disconnecting the target molecule at the C-4a to C-9a and the C-8a to C-10a bonds. This leads to two primary building blocks: a substituted phthalic anhydride (B1165640) or a related benzenoid precursor, and a 1,3-dihydroxybenzene (resorcinol) derivative. The key forward reaction is a Friedel-Crafts acylation to form a benzoylbenzoic acid intermediate, which then undergoes intramolecular cyclization to yield the anthraquinone (B42736) core. Subsequent selective reduction of the anthraquinone furnishes the desired 9(10H)-anthracenone.

An alternative disconnection can be envisioned through a Diels-Alder reaction, where a suitably substituted naphthoquinone acts as the dienophile and a diene provides the remaining carbon framework. This strategy, however, can be more complex due to regioselectivity and the stability of the required dienes.

Established Synthetic Routes for Anthracenone (B14071504) Skeletons

The construction of the anthracenone core is a critical step and can be achieved through several established routes.

Cyclization Strategies for Polycyclic Aromatic Ketones

Intramolecular Friedel-Crafts cyclization is a cornerstone in the synthesis of anthracenones. This reaction typically involves the cyclization of a 2-benzoylbenzoic acid derivative in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid. The regioselectivity of this cyclization is dictated by the substitution pattern on both the benzoyl and benzoic acid rings.

Another powerful method is the use of cyclodehydration reactions. For instance, the synthesis of 1,3-dihydroxyxanthone, a related heterocyclic compound, involves the cyclodehydration of a salicylic (B10762653) acid derivative and phloroglucinol (B13840) using Eaton's reagent. unram.ac.id This type of acid-catalyzed cyclization and dehydration strategy is also applicable to the formation of the anthracenone ring system. youtube.com

Reduction-Oxidation Pathways in Anthracenone Preparation

The conversion of 9,10-anthraquinones to 9(10H)-anthracenones is a key transformation that can be achieved through selective reduction. acs.org Common reducing agents for this purpose include sodium dithionite (B78146) (Na₂S₂O₄). colab.ws The process involves the reduction of one of the carbonyl groups of the anthraquinone to a hydroxyl group, followed by tautomerization to the more stable keto form of the anthracenone.

It's a delicate balance, as over-reduction can lead to the formation of anthracene (B1667546) or other undesired byproducts. The choice of reducing agent and reaction conditions is therefore crucial for achieving high yields of the target anthracenone. The reverse reaction, the oxidation of an anthracenone to an anthraquinone, can also be readily achieved using various oxidizing agents. This redox interplay is fundamental in the chemistry of these compounds. youtube.comyoutube.comyoutube.com

Functionalization and Derivatization Approaches for Substituted Anthracenones

Once the anthracenone core is in place, further functionalization can be carried out to introduce a variety of substituents, influencing the molecule's chemical and biological properties.

Introduction of Substituents at the C-10 Position

The C-10 position of the anthracenone ring is a common site for functionalization.

Alkylation and Acylation: The methylene (B1212753) group at C-10 can be deprotonated with a suitable base to form a nucleophilic carbanion. This carbanion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at this position. For example, the benzoylation of 1,8-diacetoxy-9(10H)-anthracenone at the C-10 position has been achieved using benzoyl chloride and sodium hydride in THF. nih.gov

Condensation Reactions: The active methylene group at C-10 can also participate in condensation reactions with aldehydes and ketones. For instance, 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one has been synthesized from the corresponding anthrone (B1665570) and 4-cyanobenzaldehyde. researchgate.net

Table 1: Examples of C-10 Functionalization Reactions

| Starting Material | Reagent(s) | Product | Reference |

| 1,8-Diacetoxy-9(10H)-anthracenone | Benzoyl chloride, Sodium hydride, THF | 10-Benzoyl-1,8-diacetoxy-9(10H)-anthracenone | nih.gov |

| Anthrone | 4-Cyanobenzaldehyde | 10-[(4-Cyanobenzylidene)]-anthracen-9(10H)-one | researchgate.net |

Regioselective Hydroxylation and Etherification Strategies

The introduction and modification of hydroxyl groups on the anthracenone scaffold are crucial for tuning its properties.

Hydroxylation: Direct regioselective hydroxylation of the aromatic rings can be challenging. However, in some biosynthetic pathways, specific enzymes can catalyze the hydroxylation at defined positions. nih.gov Synthetic strategies often rely on the use of starting materials that already possess the desired hydroxylation pattern.

Etherification: The hydroxyl groups present on the anthracenone ring can be readily converted to ethers. For example, 1,3-dihydroxy-9,10-anthraquinone, a precursor to the target anthracenone, can be reacted with epichlorohydrin (B41342) or 1,ω-dibromoalkanes to yield various ether derivatives. nih.gov This allows for the introduction of a wide range of functional groups and can be used to modulate the solubility and biological activity of the parent compound.

Synthesis of Analogs with Varied Substitution Patterns

The generation of 1,3-dihydroxy-9(10H)-anthracenone analogues with different substituents is essential for structure-activity relationship studies. Key synthetic strategies often involve the construction of the anthraquinone skeleton followed by selective reduction or modification, or building the anthracenone framework from substituted precursors.

One of the most powerful and versatile methods for constructing the core structure is the Friedel-Crafts acylation . byjus.commasterorganicchemistry.comlibretexts.orgnih.gov This reaction typically involves the Lewis acid-catalyzed acylation of a substituted benzene (B151609) derivative with a phthalic anhydride derivative. For instance, the reaction of a suitably substituted phloroglucinol derivative (1,3,5-trihydroxybenzene) or a protected form with a substituted phthalic anhydride can lead to the formation of the desired 1,3-dihydroxyanthraquinone scaffold. The choice of Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is critical and can influence the reaction's success and regioselectivity. byjus.commasterorganicchemistry.com Subsequent reduction of the resulting anthraquinone, for example, using tin(II) chloride or sodium borohydride, can yield the target 9(10H)-anthracenone. researchgate.net

Another classical approach is the Claisen condensation , a carbon-carbon bond-forming reaction that is highly effective for creating β-keto esters, which are valuable intermediates in the synthesis of cyclic compounds. rsc.org An intramolecular Claisen condensation, known as the Dieckmann condensation, can be employed to form one of the rings of the anthracenone system.

Once the 1,3-dihydroxyanthracenone or a precursor like 1,3-dihydroxyanthraquinone is formed, further modifications can be made to introduce a variety of substituents. For example, alkylation or etherification of the hydroxyl groups can be achieved. The synthesis of 1,3-dihydroxyxanthone derivatives, a structurally related class of compounds, demonstrates that the hydroxyl groups can be reacted with alkyl halides or prenyl bromide in the presence of a base like potassium hydroxide (B78521) to yield alkoxy or prenylated analogues. unram.ac.idnih.gov Similarly, amino groups can be introduced through nucleophilic aromatic substitution reactions. acs.org

The following table summarizes some of the synthetic approaches to generate analogues of 1,3-dihydroxyanthracenone, drawing from methodologies applied to similar scaffolds.

Table 1: Synthetic Methodologies for 1,3-Dihydroxyanthracenone Analogues

| Starting Materials | Key Reactions | Type of Analogue Produced |

|---|---|---|

| Substituted Phloroglucinol and Phthalic Anhydride | Friedel-Crafts Acylation, Reduction | Core 1,3-dihydroxy-9(10H)-anthracenone |

| 1,3-Dihydroxyanthraquinone and Alkyl Halides | Williamson Ether Synthesis | O-alkylated analogues |

| 1,3-Dihydroxyanthraquinone and Prenyl Bromide | Prenylation | C- or O-prenylated analogues |

| 1,3-Dihydroxyanthraquinone and Amines | Nucleophilic Aromatic Substitution | Amino-substituted analogues |

| Diethyl Phthalate and Substituted Acetophenone | Claisen Condensation, Cyclization | Substituted anthracenone core |

Isotopic Labeling Techniques for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical reactions and biosynthetic pathways. researchgate.net In the context of 9(10H)-anthracenone, 1,3-dihydroxy-, which is likely of polyketide origin in nature, isotopic labeling can provide profound insights into its formation. nih.gov

The biosynthesis of polyketides, a large class of natural products, is catalyzed by polyketide synthases (PKSs). nih.gov These enzymes utilize simple building blocks, most commonly acetyl-CoA and malonyl-CoA, to construct complex carbon skeletons. To study the biosynthesis of a compound like 1,3-dihydroxy-9(10H)-anthracenone, researchers can feed isotopically labeled precursors to the producing organism and then determine the position of the labels in the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Commonly used stable isotopes for these studies include:

Carbon-13 (¹³C): Feeding with [1-¹³C]- or [2-¹³C]-acetate allows for the determination of how the acetate (B1210297) units are incorporated into the polyketide chain.

Oxygen-18 (¹⁸O): The use of ¹⁸O₂ can help identify the timing and mechanism of oxidation steps.

Deuterium (²H): Deuterated precursors can be used to probe the stereochemistry of reduction and dehydration steps in the biosynthetic pathway. nih.gov

Nitrogen-15 (¹⁵N): For analogues containing nitrogen, ¹⁵N-labeled precursors can trace the origin of the nitrogen atoms. acs.org

For example, in the study of retrochalcone biosynthesis, ¹⁸O isotope labeling was used to verify that the carbonyl oxygen was derived from a hydroxyl group introduced by a flavanone (B1672756) 2-hydroxylase. nih.gov Similarly, the biosynthesis of other anthraquinone-containing natural products, such as sterigmatocystin, has been investigated using ¹⁴C-labeled anthraquinone precursors.

These techniques are not limited to biosynthetic studies. In mechanistic organic chemistry, isotopic labeling can be used to track the fate of atoms during a reaction, helping to distinguish between different possible reaction pathways. For instance, a kinetic isotope effect, where a reaction proceeds slower with a heavier isotope at a particular position, can indicate that the bond to that atom is broken in the rate-determining step of the reaction.

The following table outlines potential isotopic labeling experiments that could be used to study the formation of 9(10H)-anthracenone, 1,3-dihydroxy-.

Table 2: Potential Isotopic Labeling Studies for 9(10H)-Anthracenone, 1,3-dihydroxy-

| Isotopic Label | Labeled Precursor | Information Gained |

|---|---|---|

| ¹³C | [1-¹³C]-Acetate or [¹³C₂]-Acetate | Elucidation of the polyketide folding pattern |

| ¹⁸O | ¹⁸O₂ gas | Identification of oxygenation steps and the origin of oxygen atoms |

| ²H | Deuterated water (D₂O) or deuterated precursors | Stereochemistry of reduction and dehydration steps |

| ¹⁴C | ¹⁴C-labeled intermediates | Confirmation of biosynthetic precursors |

Structure Activity Relationship Sar Investigations in Dihydroxyanthracenone Chemistry

Influence of Hydroxyl Group Positions (e.g., 1,3- vs. 1,8-) on Molecular Interactions

The positioning of hydroxyl (-OH) groups on the anthracenone (B14071504) core is a critical determinant of a molecule's biological activity. The well-studied compound Anthralin (B1665566) (also known as Dithranol), which is 1,8-dihydroxy-9(10H)-anthracenone, serves as a key reference point. nih.govnih.govdrugbank.com The 1,8-dihydroxy substitution pattern is a common feature in many biologically active natural products and is a precursor for the antipsoriatic drug anthralin. wikipedia.org The two hydroxyl groups, in conjunction with the ketone group at C-9, form intramolecular hydrogen bonds, which influence the molecule's conformation and physicochemical properties. researchgate.net

Effects of Substituents at the C-10 Position on Molecular Function

The C-10 position of the 9(10H)-anthracenone scaffold has been a focal point for synthetic modifications aimed at modulating biological activity. Studies on various 10-substituted 1,8-dihydroxy-9(10H)-anthracenone derivatives have revealed that the nature of the substituent at this position plays a crucial role in determining the compound's function. nih.govnih.govnih.gov

Research has shown that introducing substituents at the C-10 position can lead to compounds with altered, and sometimes enhanced, biological effects compared to the parent compound, anthralin. For example, the synthesis of 10-arylthio-1,8-dihydroxy-9(10H)-anthracenones has been of interest in the context of psoriasis research. nih.gov The fragmentation patterns of these molecules in mass spectrometry indicate a cleavage of the C-S bond, highlighting the reactivity at this position. nih.gov

Furthermore, studies on 1,5-dichloro-9(10H)-anthracenones with O-linked and N-linked substituents at the C-10 position have demonstrated their potential as cytotoxic agents. nih.gov Certain derivatives in this series showed comparable or even superior inhibitory action against various cancer cell lines when compared to the established anticancer drug mitoxantrone. nih.gov For instance, derivatives with specific substitutions exhibited potent activity against human oral epidermoid carcinoma (KB), human cervical carcinoma (GBM 8401), and Chinese hamster ovary (CHO) cells. nih.gov

Notably, the introduction of lactone rings at the C-10 position of anthralin has resulted in derivatives with an antiproliferative effect that surpasses that of anthralin itself, while exhibiting equal or lesser cytotoxicity. nih.gov This suggests that the C-10 position is a key site for tuning the therapeutic index of these compounds. The diverse range of substituents that can be introduced at this position, from simple alkyl or aryl groups to more complex heterocyclic systems, offers a rich avenue for optimizing the molecular function of dihydroxyanthracenones. nih.govnih.govresearchgate.netethz.ch

| C-10 Substituent | Observed Effect on Molecular Function | Reference |

|---|---|---|

| Arylthio groups | Of interest in psoriasis research; influences molecular fragmentation. | nih.gov |

| O-linked and N-linked substituents (in 1,5-dichloro-9(10H)-anthracenones) | Potential cytotoxic agents against various cancer cell lines. | nih.gov |

| Lactone rings | Exceeded the antiproliferative effect of anthralin with potentially lower cytotoxicity. | nih.gov |

| Acetyl and Myristoyl groups | Showed notable tumor-promoting activity in some analog structures. | nih.gov |

Role of Redox Properties and Radical Generation in SAR Profiles

The redox properties of dihydroxyanthracenones and their capacity to generate reactive oxygen species (ROS) are fundamental to their biological activity. Anthralin, for instance, is known to have strong reducing properties, which are thought to contribute to its anti-proliferative and anti-inflammatory effects. drugbank.com The production of free radicals is also implicated in its antipsoriatic mechanism. drugbank.com

The dihydroxyanthracenone scaffold enables these compounds to participate in redox cycling, leading to the generation of radicals that can interact with and modify biological macromolecules. This reactivity is a double-edged sword; while it can be harnessed for therapeutic benefit, it can also contribute to cellular toxicity. The antioxidant activity of these compounds is also a key feature. For example, certain 10-substituted 1,5-dichloro-9(10H)-anthracenone derivatives have demonstrated stronger antioxidant activity than well-known antioxidants like ascorbic acid and α-tocopherol. nih.gov

Stereochemical Implications in Anthracenone Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in biological activity, as it often dictates how a molecule interacts with chiral biological targets such as enzymes and receptors. nih.gov While the core 9(10H)-anthracenone structure is planar, the introduction of chiral centers, for instance through substitution at the C-10 position with a chiral moiety, would result in stereoisomers (enantiomers or diastereomers).

Derivation of Pharmacophoric Models for Future Compound Design

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. nih.govyoutube.com By understanding the key pharmacophoric features of active dihydroxyanthracenone derivatives, researchers can design novel compounds with improved potency and selectivity.

The development of a pharmacophoric model typically involves analyzing a set of known active and inactive compounds to deduce the common structural motifs responsible for biological activity. This can be complemented by Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the physicochemical properties of molecules with their biological activities to create predictive models. nih.govfrontiersin.orgeurekaselect.com

While a specific pharmacophoric model for 9(10H)-Anthracenone, 1,3-dihydroxy- is not detailed in the search results, the principles of pharmacophore modeling can be applied to this scaffold. nih.govnih.gov For instance, a model for an anthracenone-based therapeutic could include features such as:

Two hydrogen bond donor features corresponding to the hydroxyl groups.

A hydrogen bond acceptor feature from the C-9 ketone.

A hydrophobic region defined by the aromatic rings.

Specific features related to substituents at the C-10 position that enhance activity.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data for the chemical compound 9(10H)-Anthracenone, 1,3-dihydroxy-, corresponding to the requested detailed outline. The majority of mechanistic and biochemical research on dihydroxy-anthracenones has been focused almost exclusively on the isomeric compound, 1,8-dihydroxy-9(10H)-anthracenone (anthralin), due to its long-standing use and clinical relevance.

Therefore, it is not possible to provide a scientifically accurate article on 9(10H)-Anthracenone, 1,3-dihydroxy- that adheres to the specific sections and subsections of the provided outline. The search results did not yield specific data on its effects on the lipoxygenase pathway, kinase inhibition, or its performance in radical scavenging and lipid peroxidation assays.

Research on related compounds, such as derivatives of 1,3-dihydroxy-9,10-anthraquinone (the oxidized form of the requested compound), has been conducted, but these studies focus on cytotoxic effects against various cell lines rather than the specific enzymatic and antioxidant mechanisms requested. nih.gov Similarly, extensive data exists for other isomers, like 1,5-dichloro-9(10H)-anthracenone and various 1,8-dihydroxy-9(10H)-anthracenone derivatives, detailing their interactions with lipoxygenase and their antioxidant properties. nih.govgoogle.comwipo.int However, this information cannot be attributed to the 1,3-dihydroxy- isomer.

Without specific studies on 9(10H)-Anthracenone, 1,3-dihydroxy-, any attempt to generate the requested article would involve extrapolating data from different, albeit structurally related, molecules. This would be scientifically unfounded and violate the strict requirement to focus solely on the specified compound.

Mechanistic Investigations of 9 10h Anthracenones at the Molecular Level in Vitro Biochemical Studies

Antioxidant and Pro-oxidant Activity Assessment

Reactive Oxygen Species (ROS) Generation

A central feature of the biochemical profile of 9(10H)-Anthracenone, 1,3-dihydroxy- is its propensity to undergo auto-oxidation, a process that results in the generation of free radicals and various reactive oxygen species (ROS). nih.govijdvl.com This redox activity is considered a primary driver of both its therapeutic efficacy and its associated inflammatory side effects. nih.gov

In vitro studies have demonstrated that the compound's interaction with molecular oxygen leads to the formation of several key ROS. The generation of the superoxide (B77818) anion radical (O₂•⁻) has been identified as a significant event. medicaljournals.se Furthermore, investigations using 2-keto-thiomethyl-butyric acid (KMBA) as a probe have confirmed the production of hydroxyl radicals (•OH) under aerobic conditions in a neutral pH buffer. nih.gov This process is thought to occur via a superoxide-driven Fenton-reaction, a hypothesis supported by the observation that the reaction is enhanced by catalytic amounts of ferric iron (Fe³⁺) and inhibited by superoxide dismutase (SOD), catalase, and various •OH scavengers. nih.govnih.gov

The generation of ROS is not only a chemical curiosity but has direct biological consequences. Studies on cultured normal human keratinocytes (NHKs) have shown that 9(10H)-Anthracenone, 1,3-dihydroxy- at concentrations between 5 µM and 25 µM leads to a significant increase in the synthesis of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). nih.gov This effect was mitigated by the presence of specific antioxidants, strongly suggesting that the generated oxygen radicals are responsible for inducing the expression of these inflammatory mediators. nih.gov Similarly, in polymorphonuclear leukocytes (PMNLs), the compound, at concentrations of 0.01-1 µg/ml, enhances the generation of reactive oxidants when the cells are activated. nih.gov This pro-oxidative activity is linked to the inhibition of PMNL migration and lymphocyte proliferation, effects which are protected by catalase. nih.gov

Table 1: In Vitro Studies on ROS Generation by 9(10H)-Anthracenone, 1,3-dihydroxy-

| Experimental System | Concentration | Observed Effect | Key Findings | Reference |

|---|---|---|---|---|

| Normal Human Keratinocytes (NHKs) | 5-25 µM | Increased synthesis of GM-CSF, IL-6, IL-8, TNF-α | ROS are responsible for the induction of inflammatory cytokines. Effect inhibited by antioxidants. | nih.gov |

| Polymorphonuclear Leukocytes (PMNLs) | 0.01-1 µg/ml | Dose-related enhancement of reactive oxidant generation | Linked to inhibition of PMNL migration and lymphocyte proliferation. Effect protected by catalase. | nih.gov |

| Chemical System (Phosphate buffer, pH 7.8) | Not specified | Hydroxyl radical (•OH) generation | Measured by ethene formation from KMBA. Process involves a superoxide-driven Fenton-reaction. | nih.gov |

| Rat Epidermal Keratinocytes | 5-100 µM | Time- and concentration-dependent cytotoxicity | Superoxide formation detected before cytotoxicity. Cell injury partially prevented by SOD and catalase. | nih.gov |

Interaction with Cellular Targets (e.g., Proteins, DNA, Membrane Lipids)

The reactive species generated by 9(10H)-Anthracenone, 1,3-dihydroxy-, along with the parent molecule itself, interact with a variety of crucial cellular components, leading to widespread biological effects.

DNA: The interaction with DNA is complex and appears to be primarily indirect. While one report suggests that 9(10H)-Anthracenone, 1,3-dihydroxy- does not form adducts with DNA that are subject to excision repair, it is known to inhibit DNA replication. ijdvl.commedicaljournals.se The primary mechanism of DNA damage seems to be mediated by the ROS it generates. nih.gov In vitro experiments have shown that the compound can cause the degradation of deoxyribose, the sugar component of DNA, in the presence of ferric ions. nih.gov This damage is inhibited by ROS scavengers, indicating that hydroxyl radicals generated via an iron-catalyzed Haber-Weiss or Fenton reaction are the damaging agents. nih.gov This ROS-mediated damage constitutes a "chemical lesion" on the DNA molecule. nih.gov

Membrane Lipids: Cell membranes are also a prominent target. 9(10H)-Anthracenone, 1,3-dihydroxy- induces lipid peroxidation, a process of oxidative degradation of lipids. nih.govijdvl.com Studies using bovine brain phospholipid liposomes as model membranes demonstrated that the compound enhances lipid peroxidation in the presence of ferric ions, with maximal enhancement observed at a concentration of 12.5 µM. nih.gov Interestingly, mononuclear leukocytes have been found to be significantly more sensitive to this induced lipid peroxidation than keratinocytes. ijdvl.com This peroxidation of membrane lipids can disrupt membrane integrity and function, and is considered one of the earliest membrane-related cellular responses to the compound.

Table 2: Interaction of 9(10H)-Anthracenone, 1,3-dihydroxy- with Cellular Targets

| Cellular Target | Type of Interaction | In Vitro Evidence | Reference |

|---|---|---|---|

| Thioredoxin Reductase (TR) | Irreversible inhibition | Forms a covalent complex with the enzyme's active site. Confirmed with pure E. coli TR. | ijdvl.com |

| Calmodulin (CaM) | Competitive antagonism | Inhibits CaM-activated phosphodiesterase activity. | nih.gov |

| Epidermal Growth Factor (EGF) Receptor | Inhibition of ligand binding | Dose-dependent decrease in EGF binding to keratinocytes. | ijdvl.com |

| DNA | Indirect damage via ROS | Causes degradation of deoxyribose in the presence of Fe³⁺. Inhibits DNA replication. | nih.govijdvl.com |

| Membrane Lipids | Induction of peroxidation | Enhances Fe³⁺-induced peroxidation in phospholipid liposomes (maximal at 12.5 µM). | nih.gov |

Investigation of Intramolecular Proton Transfer and Tautomerism in Biological Contexts

The chemical reactivity of 9(10H)-Anthracenone, 1,3-dihydroxy- is profoundly influenced by its structure, particularly the existence of a keto-enol tautomeric equilibrium. The molecule predominantly exists in the more stable 9(10H)-anthracenone (keto) form. ijdvl.com Computational studies have calculated this keto tautomer to be approximately 9.5 kcal/mol more stable than its 1,3,9-anthracenetriol (enol) counterpart. ijdvl.com

This equilibrium is not static and is critical in biological contexts. The stability of the keto form is partly due to intramolecular hydrogen bonding between the phenolic hydroxyl groups at the C1 and C8 positions and the central carbonyl group at C9. medicaljournals.se However, in the presence of protic solvents, such as water in biological systems, this hydrogen bonding is disturbed. medicaljournals.se This disturbance shifts the equilibrium and facilitates the auto-oxidation process, which is centered on the two reactive hydrogen atoms at the C10 position of the anthrone (B1665570) nucleus. medicaljournals.se

Therefore, the tautomeric shift is a key initiating step for the compound's biological activity. By enabling the auto-oxidation cascade, the keto-enol tautomerism is directly linked to the generation of the anthronyl radical and the subsequent production of ROS. medicaljournals.se This relationship underscores that the biological functions of 9(10H)-Anthracenone, 1,3-dihydroxy-, including its interactions with proteins, DNA, and lipids, are fundamentally dependent on this intramolecular proton transfer phenomenon. The seemingly subtle shift between tautomeric forms unleashes the redox chemistry that defines its molecular mechanism of action.

Table 3: Tautomerism and its Biological Relevance

| Tautomeric Form | Relative Stability | Role in Biological Context | Reference |

|---|---|---|---|

| 9(10H)-Anthracenone (Keto form) | More stable (by ~9.5 kcal/mol) | Predominant form; stabilized by intramolecular H-bonding. | ijdvl.commedicaljournals.se |

| 1,3,9-Anthracenetriol (Enol form) | Less stable | Formation is favored in protic solvents, which disrupts H-bonding and initiates auto-oxidation at C10. | medicaljournals.se |

Advanced Analytical Methodologies for 9 10h Anthracenone, 1,3 Dihydroxy and Its Metabolites

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is a cornerstone for separating 9(10H)-Anthracenone, 1,3-dihydroxy- from its degradation products, impurities, or complex biological matrices. These methods are essential for quality control and for studying the compound's stability in various formulations. nih.govscielo.br

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of 9(10H)-Anthracenone, 1,3-dihydroxy-. chemrevlett.com Reversed-phase (RP-HPLC) methods are particularly common, offering robust and reproducible separation. researchgate.net The choice of detector is critical and is typically based on the analytical objective, with UV/Vis and Diode Array Detectors (DAD) being prevalent due to the chromophoric nature of the analyte.

Several isocratic and gradient RP-HPLC methods have been developed and validated for the determination of 9(10H)-Anthracenone, 1,3-dihydroxy-. researchgate.netscribd.com These methods are capable of separating the parent compound from its primary degradation products, such as danthron and the dithranol dimer. nih.govscielo.br The selection of the mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and an acidified aqueous phase, is optimized to achieve efficient separation on a C18 column. researchgate.netresearchgate.netnih.gov UV detection is often performed at wavelengths where 9(10H)-Anthracenone, 1,3-dihydroxy- exhibits strong absorbance, such as 254 nm or 394 nm, to ensure high sensitivity. scribd.comresearchgate.net The validation of these HPLC methods generally confirms their linearity, accuracy, precision, and specificity over a relevant concentration range. scribd.comnih.govnih.gov

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detector | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| C18 | Acetonitrile:Water:Acetic Acid (58:37:5, v/v/v) | 1.1 | UV (394 nm) | 5.7 | researchgate.netresearchgate.net |

| Phenomenex C18 | Acetonitrile:Water:Trifluoroacetic Acid (TFA) | 1.2 | UV (254 nm) | 10.2 | scribd.com |

| TSK-gel ODS-80Tm | Methanol:2% Aqueous Acetic Acid (70:30, v/v) | 1.0 | PDA (254 nm) | Not Specified | scispace.com |

| Lichrospher® RP-18 | Acetonitrile:Ammonium Acetate (B1210297) Buffer (0.02 M) with 0.8% TFA (pH 2.5):Methanol (70:20:10, v/v/v) | 1.2 | Not Specified | Not Specified for Dithranol | researchgate.net |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for metabolomic analysis to investigate the biochemical effects of 9(10H)-Anthracenone, 1,3-dihydroxy- on cellular systems. nih.govbiospec.net Since 9(10H)-Anthracenone, 1,3-dihydroxy- and many of its metabolites are not inherently volatile, a derivatization step is typically required before GC analysis. This process converts the non-volatile analytes into more volatile and thermally stable compounds suitable for the GC system.

In metabolomics studies, GC-MS has been employed to analyze the intracellular metabolites of cell lines (like HaCaT keratinocytes) after exposure to 9(10H)-Anthracenone, 1,3-dihydroxy-. nih.govbiospec.netresearchgate.net This approach allows for the profiling of a wide range of small molecules involved in central carbon and amino acid metabolism, providing insights into the compound's mechanism of action. biospec.net The quantitative data generated from these dose-response experiments are often analyzed using multivariate statistical methods, such as principal components analysis and hierarchical cluster analysis, to identify significant alterations in metabolic pathways. nih.govbiospec.net

Advanced Mass Spectrometry for Trace Analysis and Metabolomics

Mass spectrometry (MS) is an indispensable technique for the structural elucidation and sensitive detection of 9(10H)-Anthracenone, 1,3-dihydroxy- and its metabolites. msu.edu Its ability to provide precise mass information makes it ideal for both confirming known structures and identifying unknown compounds.

Tandem mass spectrometry (MS/MS) is a highly specific technique used for the structural confirmation of analytes. arxiv.org In an MS/MS experiment, a precursor ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. wvu.edu The fragmentation pattern is characteristic of the molecule's structure and can be used as a chemical fingerprint for confirmation.

This technique is particularly valuable for distinguishing between isomers and for identifying the specific sites of metabolic transformations (biotransformations). sciex.com For instance, when analyzing the degradation products of 9(10H)-Anthracenone, 1,3-dihydroxy-, HPLC coupled with mass spectrometry allows for the characterization and identification of these products based on their unique mass spectra and fragmentation patterns. nih.gov By comparing the MS/MS spectra of a suspected metabolite with that of the parent drug, researchers can deduce the nature of the metabolic modification, such as hydroxylation or conjugation. sciex.com

High-Resolution Accurate Mass (HRAM) spectrometry provides extremely precise mass measurements, typically with sub-ppm (parts-per-million) mass accuracy. thermofisher.com This capability is crucial for the identification of unknown compounds, such as novel metabolites, without relying on reference standards. nih.gov HRAM instruments, like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can determine the elemental composition of an ion from its exact mass.

In the context of metabolomics, HRAM is used to analyze complex biological samples to detect and identify potential metabolites of 9(10H)-Anthracenone, 1,3-dihydroxy-. azolifesciences.comchemrxiv.org By comparing the HRAM data of control samples with treated samples, unique ions corresponding to metabolites can be pinpointed. The accurate mass measurement allows for the generation of a highly specific molecular formula, significantly narrowing down the potential structures for the unknown metabolite. thermofisher.com This approach is a key component of modern drug discovery and metabolism studies. azolifesciences.comchemrxiv.org

| HRAM Analyzer Type | Typical Mass Resolution | Typical Mass Accuracy | Primary Application | Reference |

|---|---|---|---|---|

| Orbitrap | Up to >100,000 FWHM | < 5 ppm (often < 1 ppm) | Metabolomics, impurity identification, untargeted screening | thermofisher.comnih.gov |

| Time-Of-Flight (TOF) | Up to 60,000 FWHM | < 5 ppm | Screening, quantification, peptide mapping | |

| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Up to >1,000,000 FWHM | < 1 ppm | Highest resolution applications, complex mixture analysis | nih.gov |

Imaging Mass Spectrometry is a powerful technique that visualizes the spatial distribution of molecules directly within tissue sections, providing a molecular snapshot that complements traditional histology. europeanpharmaceuticalreview.comnih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging is a prominent method within this field. nih.gov

Interestingly, 9(10H)-Anthracenone, 1,3-dihydroxy- (dithranol) has been identified and evaluated as an effective MALDI matrix for the tissue imaging of small molecules, particularly lipids. acs.orgnih.govacs.org In this application, a thin layer of the dithranol matrix is applied over a tissue section. When irradiated by a laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analytes within the tissue. jove.com The mass spectrometer then detects these ions, and by collecting spectra across the entire tissue surface, a distribution map for each detected ion can be generated. nih.govjove.com

Studies have shown that using dithranol as a matrix results in superior detection of endogenous lipids compared to other common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). nih.govacs.org This demonstrates a unique dual role for 9(10H)-Anthracenone, 1,3-dihydroxy- in advanced analytical science: it is not only an analyte of interest but also a critical tool that enables the visualization of other biomolecules in complex biological systems. nih.govacs.org

Spectrophotometric and Fluorometric Quantitative Methods

Spectrophotometric Quantitative Methods

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, serves as a fundamental analytical technique for the quantitative determination of 9(10H)-Anthracenone, 1,3-dihydroxy-, commonly known as dithranol. This method is predicated on the principle that the analyte absorbs light at specific wavelengths, and the extent of this absorption is directly proportional to its concentration in a given solution, as described by the Beer-Lambert law. Spectrophotometric methods are frequently employed for the analysis of bulk drug substances and their formulations.

Research has established that the UV spectrum of dithranol exhibits characteristic absorption maxima (λmax) that are dependent on the solvent used. In dichloromethane, dithranol displays three distinct absorption maxima at approximately 256 nm, 288 nm, and 356 nm. who.int For a 10 µg/mL solution in this solvent, the absorbance in a 1-cm cuvette is about 0.49 at 288 nm and 0.46 at 356 nm. who.int When dissolved in chloroform, dithranol also shows three maxima at around 254 nm, 287 nm, and 354 nm. researchgate.net In acetonitrile, a maximum at 375 nm has been utilized for quantitative analysis. nih.govresearchgate.net

The quantitative analysis of dithranol is also a critical component of high-performance liquid chromatography (HPLC) methods, where a UV-Vis spectrophotometer is used as a detector. For instance, a reversed-phase HPLC method has been validated for the determination of dithranol using UV detection at 254 nm. researchgate.net

The degradation of dithranol can also be monitored using spectrophotometry. Dithranol is known to be unstable and can oxidize to form various products, including danthron and dithranol dimer. scielo.br These degradation products have different spectral characteristics and their formation can be quantified to assess the stability of dithranol formulations. scielo.br

Interactive Data Table: UV Absorption Maxima of 9(10H)-Anthracenone, 1,3-dihydroxy- in Various Solvents

| Solvent | Absorption Maxima (λmax) | Reference |

| Dichloromethane | 256 nm, 288 nm, 356 nm | who.int |

| Chloroform | 254 nm, 287 nm, 354 nm | researchgate.net |

| Acetonitrile | 375 nm | nih.govresearchgate.net |

Interactive Data Table: Spectrophotometric Parameters for a Specific Concentration of 9(10H)-Anthracenone, 1,3-dihydroxy-

| Solvent | Concentration | Wavelength (nm) | Absorbance (1-cm path length) | Reference |

| Dichloromethane | 10 µg/mL | 288 | ~0.49 | who.int |

| Dichloromethane | 10 µg/mL | 356 | ~0.46 | who.int |

Fluorometric Quantitative Methods

A comprehensive review of the scientific literature reveals a notable absence of established fluorometric quantitative methods specifically for 9(10H)-Anthracenone, 1,3-dihydroxy- and its primary metabolites. While fluorescence spectroscopy is a powerful and sensitive analytical technique for many pharmaceutical compounds, its application to dithranol has not been widely reported.

One of the tautomeric forms of dithranol, 1,8,9-Anthracenetriol, is noted to have alkaline solutions that lose their fluorescence upon exposure to air, suggesting that inherent fluorescence may not be a stable property for quantitative purposes. nih.gov

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine powders .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent oxidation. Store at 2–8°C in desiccators .

- Spill management : Neutralize with sand or vermiculite; avoid water to prevent dispersion .

How can contradictions in spectroscopic data during characterization be resolved?

Q. Advanced

- Multi-technique validation : Cross-reference NMR/IR with X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in tautomeric forms .

- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., over-oxidized quinones) that may skew spectral interpretations .

- Dynamic effects : Variable-temperature NMR can identify conformational exchange broadening in OH proton signals .

What role does 1,3-dihydroxy-9(10H)-anthracenone play in photochemical applications?

Q. Advanced

- Photosensitization : The compound’s extended π-system and hydroxyl groups enable singlet oxygen (¹O₂) generation under UV light, useful in organic photovoltaics .

- Quenching studies : Fluorescence lifetime measurements show quenching by electron-deficient moieties (e.g., nitro groups), suggesting applications in sensing .

- Stability : Hydroxyl groups may reduce photostability; encapsulation in micelles or cyclodextrins improves durability .

How does substituent variation impact the biological activity of 1,3-dihydroxyanthracenone derivatives?

Q. Advanced

- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) show enhanced antibacterial effects against Gram-positive strains, likely due to membrane disruption .

- Structure-activity relationships (SAR) : Hydroxyl group positioning influences redox cycling and ROS generation, critical for cytotoxicity .

- Metabolic stability : Methyl or glucopyranosyl substituents (e.g., homonataloin derivatives) improve bioavailability but may reduce potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.